Methyl alpha-eleostearate Methyl alpha-eleostearate 9(Z),11(E),13(E)-Octadecatrienoic Acid methyl ester is a lipid.
Methyl alpha-eleostearate is a natural product found in Pleurocybella porrigens and Chrysobalanus icaco with data available.
Brand Name: Vulcanchem
CAS No.: 4175-47-7
VCID: VC20742248
InChI: InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10-
SMILES: CCCCC=CC=CC=CCCCCCCCC(=O)OC
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol

Methyl alpha-eleostearate

CAS No.: 4175-47-7

Cat. No.: VC20742248

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl alpha-eleostearate - 4175-47-7

CAS No. 4175-47-7
Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
IUPAC Name methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate
Standard InChI InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10-
Standard InChI Key KOJYENXGDXRGDK-ZUGARUELSA-N
Isomeric SMILES CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OC
SMILES CCCCC=CC=CC=CCCCCCCCC(=O)OC
Canonical SMILES CCCCC=CC=CC=CCCCCCCCC(=O)OC
Appearance Assay:≥98%A solution in ethanol

Chemical Structure and Basic Properties

Methyl alpha-eleostearate is chemically identified as 9(Z),11(E),13(E)-Octadecatrienoic acid methyl ester with the CAS registry number 4175-47-7. The compound belongs to the lipid classification and features a distinctive conjugated triene system that contributes to its unique chemical reactivity and biological functions. This conjugated structure consists of alternating single and double bonds, with specific geometric configurations at positions 9 (cis/Z), 11 (trans/E), and 13 (trans/E) of the carbon chain. The presence of these conjugated double bonds distinguishes it from non-conjugated fatty acid methyl esters and contributes to its chemical behavior.

Physical and Chemical Characteristics

The physical properties of methyl alpha-eleostearate are influenced by its unique chemical structure. As a methyl ester derivative, it generally exhibits greater solubility in organic solvents compared to its parent acid. The conjugated double bond system makes this compound susceptible to oxidation and isomerization reactions, which affects its stability under various environmental conditions. The compound's reactivity is particularly notable during analytical procedures, as demonstrated in research where exposure to certain conditions (such as silver nitrate) can result in degradation of the compound's structure.

Natural Sources and Biological Distribution

Plant Sources

Methyl alpha-eleostearate is derived from alpha-eleostearic acid, which is naturally found in several plant species. The parent acid is particularly abundant in the seeds of Momordica charantia (bitter gourd) and is also present in Vernonia galamensis . These plant sources have been extensively studied for their unique fatty acid compositions, with alpha-eleostearic acid constituting a significant proportion of their seed oils.

Occurrence in Biological Systems

The compound has been identified as a natural product in organisms such as Pleurocybella porrigens (a fungal species) and Chrysobalanus icaco (cocoplum, a flowering plant). This distribution across different biological kingdoms suggests potential ecological roles for this compound that may warrant further investigation.

Biosynthesis and Metabolic Pathways

Biosynthetic Mechanisms

While the search results focus primarily on the biosynthesis of alpha-eleostearic acid rather than its methyl ester specifically, understanding the parent acid's formation provides valuable insight into the natural production of related compounds. Research indicates that alpha-eleostearic acid is synthesized from linoleic acid through enzymatic processes in developing plant seeds, particularly in Momordica charantia .

Enzymatic Conversion and Requirements

The conversion of linoleic acid to alpha-eleostearic acid requires specific enzymatic systems and cofactors. Studies using radioactive substrates have demonstrated that this biosynthetic process requires reduction factors such as NADH or NADPH . The enzymatic system responsible for this conversion appears to be membrane-bound and is particularly active in the microsomal fraction of developing seeds.

The following table summarizes key findings related to the enzymatic conversion of precursors to alpha-eleostearic acid in in vitro studies:

SubstrateCofactorConversion to α-Eleostearic AcidPrimary Location
[14C]18:2-CoANADH/NADPHSignificant (~12% after 60 min)Phosphatidylcholine
[14C]18:1-CoANADH/NADPHNot detectedN/A
[14C]18:3-CoANADH/NADPHNot detectedN/A

Localization Within Cellular Compartments

Research findings indicate that when alpha-eleostearic acid is synthesized in vitro from radioactively labeled precursors, it primarily remains in phosphatidylcholine (PC) within the membrane structures . This localization pattern differs from in vivo conditions, where significant amounts of the synthesized alpha-eleostearic acid are transferred to triacylglycerols (TAG) for storage, particularly in seed tissues.

Chemical Reactivity and Biochemical Mechanisms

Reactive Properties

Methyl alpha-eleostearate exhibits distinctive chemical reactivity attributed to its conjugated double bond system. Studies have shown that the compound can undergo addition reactions with various reagents including phenols and mercuric acetate. These reactions are influenced by environmental conditions such as temperature and solvent systems.

Stability Considerations

The compound demonstrates relative instability under certain conditions. When reacted with mercuric acetate in acetic acid solutions, the products formed exhibit highest mercury content when reactions are conducted below room temperature. Even these products gradually decompose at room temperature, producing mercury or mercurous acetate. This instability has implications for both analytical procedures and potential applications of the compound.

Transfer Mechanisms in Biological Systems

Enzymatic Systems Involved in Fatty Acid Transfer

Research with microsomal fractions from Momordica charantia seeds suggests that several enzymes may be involved in the transfer of alpha-eleostearic acid from its site of synthesis to storage lipids. These include acyltransferases, phospholipases, and potentially other enzymes that facilitate the movement of fatty acids between lipid classes .

The following table presents data on the distribution of radioactively labeled alpha-eleostearic acid across different lipid fractions after in vitro synthesis:

Incubation Time% in Phosphatidylcholine% in Neutral Lipids (TAG, DAG, FA)% in Other Polar Lipids
0 min~86%~5.6%~8.4%
60 min~72%~14%~14%

Analytical Methods and Experimental Approaches

Isolation and Characterization Techniques

The study of methyl alpha-eleostearate and related compounds requires specialized analytical techniques due to their reactive nature. Research approaches have utilized radioactive labeling to trace the biosynthesis and metabolism of these compounds in biological systems. Thin-layer chromatography with silver nitrate impregnation has been employed to separate these compounds from structurally similar fatty acid derivatives .

Challenges in Analysis

The reactivity of the conjugated double bond system presents specific challenges for analysis. For example, research indicates that alpha-eleostearic acid derivatives are sensitive to silver nitrate vapors, which can destroy the compound's structure . This requires careful consideration when selecting analytical methods for studying these compounds.

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